molecular formula C9H12ClNO B2769858 (3-Chloro-4-ethoxyphenyl)methanamine CAS No. 329928-04-3

(3-Chloro-4-ethoxyphenyl)methanamine

Cat. No.: B2769858
CAS No.: 329928-04-3
M. Wt: 185.65
InChI Key: UYKPNTVWIUIXFD-UHFFFAOYSA-N
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Description

(3-Chloro-4-ethoxyphenyl)methanamine is an organic compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol . It is characterized by the presence of a chloro group at the third position and an ethoxy group at the fourth position on a phenyl ring, with a methanamine group attached to the ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-ethoxyphenyl)methanamine typically involves the reaction of 3-chloro-4-ethoxybenzaldehyde with ammonia or an amine source under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale reductive amination processes, which are optimized for yield and purity. The choice of solvents, catalysts, and reaction conditions are tailored to ensure efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-ethoxyphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 4-ethoxyphenylmethanamine.

    Substitution: Formation of various substituted phenylmethanamines depending on the nucleophile used.

Scientific Research Applications

(3-Chloro-4-ethoxyphenyl)methanamine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of (3-Chloro-4-ethoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response . The exact pathways and targets depend on the specific application and the structure of the compound. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-4-methoxyphenyl)methanamine
  • (3-Chloro-4-ethoxyphenyl)ethanamine
  • (3-Chloro-4-ethoxyphenyl)propanamine

Uniqueness

(3-Chloro-4-ethoxyphenyl)methanamine is unique due to the presence of both chloro and ethoxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

(3-chloro-4-ethoxyphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5H,2,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKPNTVWIUIXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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